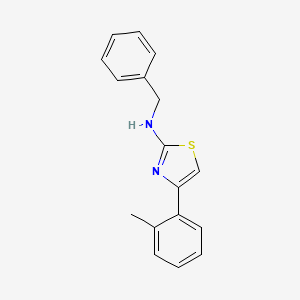

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-7-5-6-10-15(13)16-12-20-17(19-16)18-11-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQZFZCVSHJVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzyl bromide and 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methylphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Route:

- Starting Materials: 2-Aminothiazole, benzyl bromide, 2-methylbenzaldehyde.

- Reaction Conditions: Basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Yield Optimization: Industrial methods may employ continuous flow reactors to enhance yield and purity.

Biological Activities

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity:

Research indicates that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown effectiveness surpassing standard antibiotics like norfloxacin.

Antifungal Properties:

The compound has also been evaluated for its antifungal activity, demonstrating potential against common fungal pathogens.

Antitumor Activity:

In vitro studies have revealed that this compound can inhibit the growth of cancer cell lines. The presence of specific substituents on the thiazole ring enhances its anticancer potency.

Case Studies

Several studies have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Antitumor Research

In another study focusing on various thiazole derivatives, this compound exhibited enhanced anticancer activity against resistant cancer cell lines when optimized with halogen substituents.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The thiazole ring and the benzyl and methylphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the thiazole ring’s 4-position and the N-benzyl group significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Key Observations :

- Electron-Donating vs.

- Collision Cross-Section (CCS) : Fluorophenyl and dichlorophenyl analogs exhibit similar CCS values (~175 Ų), suggesting comparable molecular shapes despite substituent differences .

Antiproliferative and Tubulin Inhibition

- Compound 10s (N,4-diaryl-thiazole with methoxy groups) demonstrated potent antiproliferative activity (IC₅₀: 0.12 µM) by inhibiting tubulin polymerization, comparable to the reference drug CA-4 .

- Halogenated Analogs (e.g., 4-fluorophenyl, 2,4-dichlorophenyl): Fluorine improves metabolic stability, while chlorine enhances binding to hydrophobic pockets in targets like tubulin .

Antioxidant Potential

- N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles: Benzylidene derivatives reduced with NaBH₄ showed antioxidant activity, suggesting the N-benzyl group’s role in radical scavenging .

Structure-Activity Relationships (SAR)

- 4-Position Substituents: Methoxy groups (10s) enhance tubulin inhibition via hydrogen bonding with the colchicine site .

- N-Benzyl Group : Critical for maintaining planar conformation, facilitating interactions with biological targets .

Biological Activity

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

1. Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the reaction of benzylamine with thiazole precursors under specific conditions to yield the desired product.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve the inhibition of microbial growth through interaction with specific enzymes or receptors that are crucial for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Chromobacterium violaceum | 16 µg/mL |

2.2 Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and colon cancer cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| HeLa (Cervical) | 7.5 |

| HT29 (Colon) | 6.0 |

| Karpas299 (Lymphoma) | 8.0 |

The thiazole moiety plays a crucial role in the biological activity of this compound. Its interaction with cellular targets can lead to disruption in essential metabolic processes within microorganisms and cancer cells. The presence of electron-donating groups on the aromatic rings enhances the binding affinity of the compound to these targets, thereby increasing its efficacy .

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Study : A comparative study showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like norfloxacin .

- Antitumor Research : In vitro studies on N-acylated thiazoles demonstrated enhanced anticancer activity when substituents were optimized on the thiazole ring. Compounds with halogen substitutions showed particularly high potency against resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea intermediates and α-haloketones or α-bromo carbonyl compounds. For example:

- Step 1: React 2-methylphenyl acetophenone derivatives with bromine to form α-bromo ketones.

- Step 2: Condense the α-bromo ketone with N-benzylthiourea under basic conditions (e.g., NaHCO₃ or EtOH/NaOH) to form the thiazole core .

- Step 3: Purify via recrystallization or column chromatography.

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| N-Benzylthiourea | Ethanol | Reflux | 4–6 h | 60–75% |

| α-Bromo-2-methylacetophenone | Aqueous Na₂CO₃ | RT | 20 min | 85% |

Reference: Optimized protocols from analogous thiazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), benzyl CH₂ (δ 4.5–5.0 ppm), and NH (δ 8.0–9.0 ppm, broad). Use CDCl₃ or DMSO-d₆ as solvents .

- IR Spectroscopy: Confirm NH stretching (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .

- Mass Spectrometry (FABMS/EI): Verify molecular ion peaks (e.g., m/z 309–466 for related thiazoles) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., C–H···Cl or π-π stacking) .

- Validation Tools: Employ PLATON or CCDC Mercury to check for disorders, twinning, or hydrogen-bonding networks .

Example Crystallographic Parameters (Analogous Compound):

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 13.027, 10.118, 7.716 |

| β (°) | 91.97 |

| V (ų) | 1016.44 |

| Z | 4 |

Note: Discrepancies between computational (DFT) and experimental bond lengths should be resolved using Bader’s quantum theory of atoms in molecules (QTAIM) .

Q. How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC) against S. aureus or E. coli (concentration range: 1–256 µg/mL) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Molecular Docking: Target enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV using AutoDock Vina .

Key Considerations:

Q. How to address contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Cross-Validation: Reconcile NMR chemical shifts with SCXRD-derived torsion angles (e.g., NH orientation affecting δH) .

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in SCXRD .

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311G(d,p) level and simulate NMR/IR spectra for direct comparison .

Example Workflow:

Perform DFT optimization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., using Gaussian09) to identify electrophilic/nucleophilic sites .

- MEP Surfaces: Map electrostatic potentials to predict sites for protonation or electrophilic attack .

- MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

Key Output:

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Band Gap | 4.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.